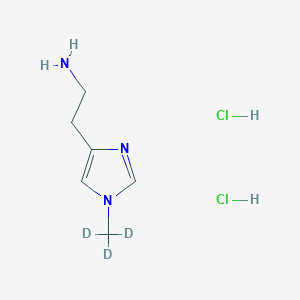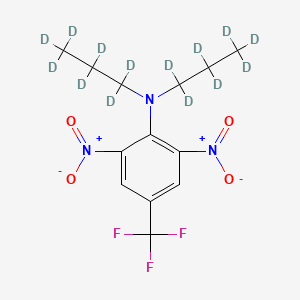![molecular formula C12H17ClN2O2 B1436272 [3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803600-74-9](/img/structure/B1436272.png)
[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Descripción general
Descripción
This compound is a derivative of methanamine, which is a heterocyclic organic compound with a cage-like structure . It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, and a dihydro-1,2-oxazol-5-yl group attached to the methanamine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of its components. The phenyl ring provides a planar, aromatic component, the methoxy and methyl groups are electron-donating substituents, and the dihydro-1,2-oxazol-5-yl group is a heterocyclic ring containing nitrogen and oxygen .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Oxazole derivatives have been evaluated for their corrosion inhibition performances on mild steel in a hydrochloric acid medium. The study demonstrates that these compounds significantly reduce the corrosion rate of mild steel, indicating their potential as effective corrosion inhibitors. This inhibition effect is attributed to the adsorption of the inhibitor molecules on the metal surface, following the Langmuir adsorption isotherm model. Quantum chemical calculations using density functional theory (DFT) helped to correlate the inhibition efficiency with the molecular structure of oxazole derivatives, revealing a general correlation between computed descriptors and experimental data (Rahmani et al., 2018).
Antimicrobial Activities
A new series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains. The preliminary screening results indicated that most of these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Novel Synthesis Approaches
Research into the synthesis of benzofuran- and indol-2-yl-methanamine derivatives using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials has opened up new pathways for generating a variety of substituted compounds. This novel synthetic procedure offers a useful approach for producing diverse benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, which could have implications for drug development and material science (Schlosser et al., 2015).
Propiedades
IUPAC Name |
[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11;/h3-5,10H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYBQXDJUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



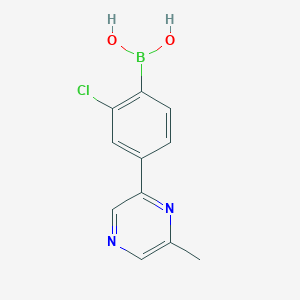
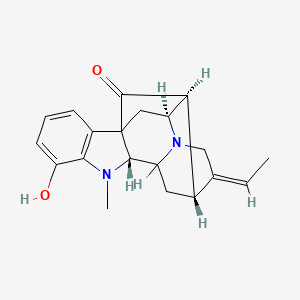
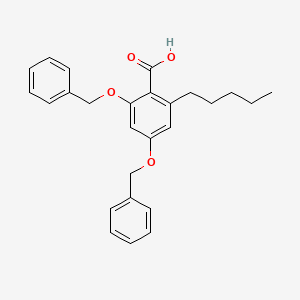
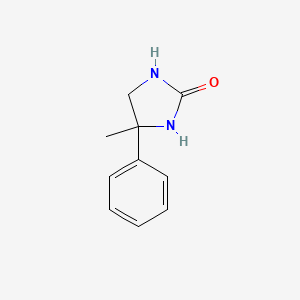
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
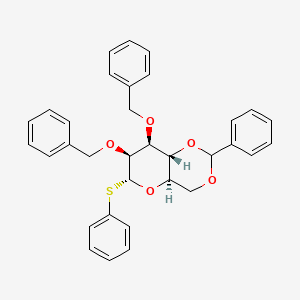
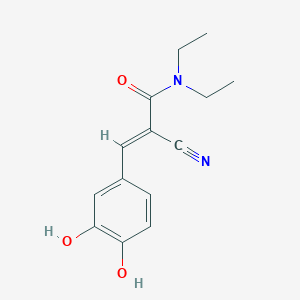
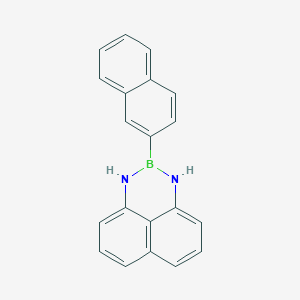
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
